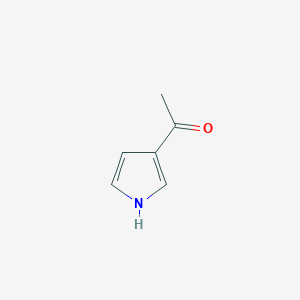

3-Acetylpyrrole

Übersicht

Beschreibung

3-Acetylpyrrole is an organic compound with the molecular formula C6H7NO. It is a derivative of pyrrole, characterized by the presence of an acetyl group at the third position of the pyrrole ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Acetylpyrrole can be synthesized through several methods. One common approach is the Friedel-Crafts acetylation of pyrrole derivatives. For instance, the acetylation of methyl 2-pyrrolecarboxylate, 2-pyrrolecarboxaldehyde, and 2-pyrrolecarbonitrile can yield this compound . This reaction typically involves the use of acetyl chloride and a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of pyrrylmagnesium bromide with acetic anhydride . This method allows for the large-scale production of the compound, which is essential for its various applications.

Analyse Chemischer Reaktionen

Thermochemical Stability and Reactivity

Experimental and computational studies reveal distinct thermodynamic properties for 2- and 3-acetylpyrroles. The standard molar enthalpy of formation in the gaseous phase () for 3-acetylpyrrole is less negative than that of its 2-isomer, indicating higher thermodynamic stability for 2-acetylpyrrole . Key parameters include:

| Property | 2-Acetylpyrrole | This compound |

|---|---|---|

| (kJ/mol) | -62.3 ± 1.2 | -58.1 ± 1.5 |

| N–H BDE (kJ/mol) | 347.2 | 342.8 |

The lower bond dissociation enthalpy (BDE) of the N–H bond in this compound suggests greater susceptibility to deprotonation or radical reactions compared to the 2-isomer .

Electrophilic Substitution Reactions

The acetyl group at the 3-position directs electrophiles to specific sites on the pyrrole ring:

-

Nitration : Computational studies predict preferential substitution at the 4-position due to resonance stabilization by the acetyl group .

-

Halogenation : Direct halogenation with -halosuccinimide yields 4-halo-3-acetylpyrroles , though yields are lower than for 2-acetylpyrrole due to steric hindrance .

-

Acylation : Further acetylation under high-temperature conditions (200°C) produces diacetylated derivatives, with selectivity for the 2-position .

Multicomponent Reactions

This compound participates in KHCO₃-catalyzed multicomponent reactions. For example, it reacts with dimethylacetylene dicarboxylate (DMAD) and acyl chlorides to form N-methyl-3-acylpyrroles under mild conditions (40°C in CH₂Cl₂) :

| Acyl Chloride | Product Yield (%) |

|---|---|

| Benzoyl chloride | 85 |

| Acetyl chloride | 78 |

| p-Nitrobenzoyl chloride | 72 |

This reaction is efficient and scalable, with no side products detected via NMR or IR spectroscopy .

Functional Group Transformations

-

Oxidation : Treatment with strong oxidants (e.g., KMnO₄) cleaves the pyrrole ring, yielding maleimide derivatives .

-

Reduction : Catalytic hydrogenation reduces the acetyl group to an ethyl group, forming 3-ethylpyrrole , while preserving the aromatic ring .

Comparative Reactivity with Analogues

The reactivity of this compound differs from its structural analogues:

| Compound | Reactivity Profile |

|---|---|

| 2-Acetylpyrrole | Higher electrophilic substitution activity |

| 3-Methylpyrrole | Enhanced basicity due to electron-donating methyl group |

| Pyrrole | Rapid electrophilic substitution at α-positions |

The acetyl group’s electron-withdrawing nature reduces the ring’s electron density, slowing electrophilic attacks compared to unsubstituted pyrrole .

Theoretical Insights

DFT calculations (B3LYP/6-311++G**) show that the acetyl group’s resonance effect stabilizes transition states for substitution at the 4-position. The calculated activation energy for nitration at the 4-position is 15.2 kJ/mol lower than at the 2-position .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Acetylpyrrole is primarily utilized as an intermediate in organic synthesis. Its reactivity is enhanced by the acetyl group, which influences the electrophilic substitution reactions of the pyrrole ring.

Key Reactions:

- Friedel-Crafts Acylation : The compound can be synthesized through Friedel-Crafts acylation, where it acts as a precursor for various substituted pyrroles .

- Formation of Pyrrole Derivatives : It can serve as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Food Science

Recent studies have highlighted the role of this compound in food flavor analysis. It is identified as a volatile compound contributing to the aroma profile of certain foods.

Applications in Flavor Analysis:

- Detection and Quantification : Advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), are employed to detect this compound in food products, aiding in authenticity verification and quality control .

- Flavor Enhancement : Its unique flavor characteristics make it valuable in food formulation, especially in enhancing savory notes.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in drug development.

Biological Activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens.

- Anticancer Potential : Some studies suggest that it may possess anticancer properties, making it a candidate for further pharmacological investigation.

Case Studies

Wirkmechanismus

The mechanism of action of 3-acetylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The acetyl group plays a crucial role in these interactions, often acting as a key functional group in binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

Pyrrole: The parent compound, which lacks the acetyl group.

2-Acetylpyrrole: A positional isomer with the acetyl group at the second position.

3-Acetylpyridine: A similar compound with a pyridine ring instead of a pyrrole ring.

Uniqueness: 3-Acetylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and analogs, making it valuable in specific contexts .

Biologische Aktivität

3-Acetylpyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (CHNO) features a pyrrole ring with an acetyl group at the 3-position. It can be synthesized through various methods, including palladium-catalyzed reactions and one-pot synthesis techniques. Notably, a mild and facile method has been reported for synthesizing 3-acylpyrroles using KHCO as a catalyst, yielding good results from commercially available starting materials .

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can act as histone deacetylase (HDAC) inhibitors. For instance, compounds incorporating the 2-acetylpyrrole moiety have shown significant inhibitory effects on HDAC isomers, demonstrating potential as anticancer agents. One such compound exhibited an IC value of 2.89 ± 0.43 μM against RPMI-8226 cancer cells, outperforming established HDAC inhibitors like chidamide .

- Antibiotic Properties : Certain pyrrole derivatives have been isolated from marine sources and displayed considerable cytotoxicity, functioning as multi-drug resistant reversal agents. This highlights their potential in developing new antibiotics .

- Cannabinoid Activity : Some studies have reported cannabinoid-like activity for pyrrole derivatives, which could have implications in pain management and neurological disorders .

The mechanisms underlying the biological activities of this compound involve several pathways:

- HDAC Inhibition : The inhibition of HDAC enzymes leads to increased acetylation of histones and non-histone proteins, which can promote apoptosis in cancer cells. The presence of specific substituents on the pyrrole ring significantly influences the potency and selectivity of these compounds against different HDAC isoforms .

- Cytotoxic Effects : The cytotoxicity observed in certain derivatives may be attributed to their ability to disrupt cellular processes through interaction with key enzymatic pathways or cellular structures .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on HDAC Inhibition : A compound featuring a 2-acetylpyrrole cap demonstrated significant inhibition against HDAC1 with a preferential effect on RPMI-8226 cells. This study utilized Western blot analysis to confirm the induction of apoptosis and histone acetylation .

- Marine Natural Products : Research into marine-derived pyrroles revealed that compounds like verrucarin E (related to this compound) exhibit antibiotic properties, suggesting that structural analogs could be further explored for therapeutic applications .

Data Table: Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

1-(1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHSXHXUQVNBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372248 | |

| Record name | 3-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-82-8 | |

| Record name | 3-Acetylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Acetylpyrrole?

A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques:* Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide information on the structure and environment of hydrogen and carbon atoms within the molecule. [, ]* Infrared (IR) Spectroscopy: IR spectra reveal information about functional groups present in the molecule, such as the carbonyl group (C=O) in the acetyl moiety. [, , , , , ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing structural information. [, ]* UV-Vis Spectroscopy: This technique helps determine the electronic transitions within the molecule and can be used to estimate the band gap energy of conjugated polymers derived from this compound. [, , , , ]

Q3: What are the material properties and applications of this compound?

A3: this compound is a versatile building block in organic synthesis, particularly for:* Conducting Polymers: It serves as a monomer for synthesizing conducting polymers like poly(this compound) (PAPy). PAPy exhibits interesting electrical and optical properties, making it suitable for applications in sensors, batteries, and electrochromic devices. [, , ]* Nonlinear Optical Materials: this compound can be used to synthesize polymers with significant third-order nonlinear optical properties. These materials have potential applications in optical communication and data storage. [, , ]* Carbon Nanotube Composites: PAPy can be combined with carbon nanotubes (CNTs) to form composites with enhanced electrical conductivity and stability. These composites have potential in various fields, including electronics and energy storage. [, , ]

Q4: How does the structure of this compound contribute to the properties of its polymers?

A4:

Conjugation: The presence of the acetyl group at the 3-position of the pyrrole ring allows for extended conjugation in polymers like PAPy. This conjugation contributes to the electrical conductivity and optical properties of these materials.* Solubility:* The acetyl group also influences the solubility of the resulting polymers. By incorporating specific substituents on the pyrrole ring or the acetyl group, the solubility of these polymers can be tuned for specific applications. [, , ]

Q5: Are there any challenges associated with using this compound in material applications?

A5: Some challenges include:* Polymerization Control: Achieving controlled polymerization of this compound can be difficult, impacting the properties of the final polymer. * Stability: The stability of PAPy and its derivatives under different environmental conditions (temperature, humidity, etc.) needs to be carefully considered for specific applications. [, ]

Q6: What are the key reactive sites in the this compound molecule?

A6: The main reactive sites in this compound are:* Pyrrole Nitrogen: The nitrogen atom in the pyrrole ring possesses lone pair electrons, making it susceptible to electrophilic attack. This allows for N-substitution reactions, which can be used to modify the properties of the molecule. [, , , ]* Positions 2 and 5 of Pyrrole Ring: These positions are activated towards electrophilic substitution reactions due to resonance stabilization of the intermediate formed during the reaction. This reactivity allows for the introduction of various substituents on the pyrrole ring, enabling the synthesis of diverse this compound derivatives. [, , , , ]* Carbonyl Group: The carbonyl group in the acetyl moiety can participate in reactions like nucleophilic addition and condensation reactions. [, , , ]

Q7: How does the acetyl group influence the reactivity of the pyrrole ring in this compound?

A7: The acetyl group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic substitution reactions compared to unsubstituted pyrrole. This effect is less pronounced compared to other electron-withdrawing groups, making this compound a useful building block for synthesizing substituted pyrroles. [, ]

Q8: Have any computational studies been conducted on this compound and its derivatives?

A8: Yes, computational studies have been employed to:* Thermochemical Properties: G3(MP2)//B3LYP calculations have been used to estimate the gas-phase enthalpy of formation of this compound, showing good agreement with experimental data. []* Electronic Structure: VESCF MO calculations have provided insights into the electronic transitions within the molecule, supporting experimental observations on the nature of its electronic absorption bands. []* Structure-Activity Relationship (SAR): While limited specific SAR data is available from the provided research, modifying the substituents on the pyrrole ring and the acetyl group is expected to impact the molecule's electronic properties, reactivity, and the properties of the polymers derived from it. [, , ]

Q9: What analytical techniques are commonly employed for studying this compound?

A9: A variety of analytical techniques are used:* Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is used for the separation and identification of this compound in complex mixtures. []* Spectroscopy: As mentioned before, NMR, IR, and UV-Vis spectroscopy are essential tools for structural characterization and property analysis. [, , , , , , , , , , , ]* Electrochemistry: Electrochemical techniques, such as cyclic voltammetry, are crucial for investigating the redox behavior of this compound and its polymers. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.